molecular formula C24H17ClN2O6 B3833372 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide

Cat. No.: B3833372
M. Wt: 464.9 g/mol
InChI Key: MIOSRJLLGRKRGC-UHFFFAOYSA-N
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Description

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with chlorophenoxy and nitrophenoxy groups, as well as a furan-2-ylmethyl moiety. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Nitration: Introduction of a nitro group to a phenoxybenzene derivative.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenoxy ring.

    Coupling Reaction: Formation of the benzamide linkage by reacting the chlorophenoxy-nitrophenoxy intermediate with furan-2-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chlorophenoxy groups suggests potential for interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide
  • 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide
  • N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide

Uniqueness

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O6/c25-17-3-1-4-20(11-17)33-23-13-18(27(29)30)12-22(14-23)32-19-8-6-16(7-9-19)24(28)26-15-21-5-2-10-31-21/h1-14H,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOSRJLLGRKRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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